1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the pyrido[4,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot three-component cascade reactions are favored for their efficiency and high yields. These methods typically employ environmentally friendly solvents and catalysts, such as dicationic molten salts based on Tropine .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating cellular processes. The compound’s effects on cellular pathways are mediated through its influence on gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Triazolo[4,3-a]pyrimidine: Exhibits significant pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-5-4-10-9(7-16)6-14-11(8-17)15-10/h6,17H,4-5,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMZQVMSTKRQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124096 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-65-2 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601514-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.